Unveiling the Mechanism of Action of (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone: An Advanced Synthetic Auxin Pharmacophore
Unveiling the Mechanism of Action of (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone: An Advanced Synthetic Auxin Pharmacophore
Executive Summary
(2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone (CAS: 2586127-26-4) is a highly specialized chemical building block and pro-drug analog belonging to the synthetic auxin family. Specifically, it shares the core pharmacophore of the highly potent arylpicolinate class of herbicides (e.g., halauxifen-methyl). This whitepaper deconstructs its mechanism of action, detailing how the morpholino amide acts as a delivery vehicle that, upon metabolic activation, yields an active acid that hijacks the plant's TIR1/AFB ubiquitin ligase complex . By acting as a "molecular glue," this compound forces the rapid degradation of transcriptional repressors, leading to uncontrolled gene expression and cellular collapse.
Chemical Identity & Structural Pharmacophore
To understand the mechanism of action, we must first deconstruct the molecule into its two functional domains:
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The Pharmacophore (2-Chloro-4-fluoro-3-methoxyphenyl): This highly decorated aryl ring is the bioactive core. The specific halogenation pattern (chloro and fluoro) combined with the methoxy group creates a precise steric and electrostatic profile designed to dock perfectly into the hydrophobic base of the auxin receptor pocket, a principle established during the [1].
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The Delivery Vehicle (Morpholino Methanone): The morpholine ring is attached via an amide linkage. In biological systems, bulky amides often serve as pro-drugs. The morpholino group enhances lipophilicity and cuticular penetration while providing metabolic stability against rapid degradation, requiring specific amidase-mediated hydrolysis in planta to release the active carboxylic acid.
Core Mechanism of Action: The TIR1/AFB Receptor Complex
Once the morpholino pro-drug is hydrolyzed to its active acid form, it enters the plant cell nucleus and initiates a catastrophic signaling cascade.
The primary target is the TRANSPORT INHIBITOR RESPONSE 1 (TIR1) protein, an F-box protein that forms the substrate-recognition component of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.
As elucidated by foundational crystallographic studies on the [2], the active 2-chloro-4-fluoro-3-methoxyphenyl derivative binds to the bottom of the leucine-rich repeat (LRR) domain of TIR1. Crucially, the compound does not act as a traditional receptor agonist that induces a conformational change. Instead, it acts as a molecular glue . It fills a hydrophobic cavity, creating a highly optimized docking surface that drastically increases the binding affinity of TIR1 for the Domain II (degron) of Aux/IAA transcriptional repressors .
Downstream Signaling Cascade
Once the Aux/IAA repressor is recruited to the SCF^TIR1 complex, it is rapidly polyubiquitinated and shuttled to the 26S proteasome for destruction. The removal of Aux/IAA proteins frees the Auxin Response Factor (ARF) transcription factors. ARFs immediately activate a massive suite of auxin-responsive genes, leading to lethal epinasty, tissue hypertrophy, and vascular destruction.
Fig 1: The TIR1/AFB signaling cascade activated by the 2-chloro-4-fluoro-3-methoxyphenyl pharmacophore.
Self-Validating Experimental Methodologies
To rigorously prove that the morpholino methanone acts as a pro-drug for the TIR1/AFB pathway, we must employ a self-validating experimental architecture. Whole-plant phenotypic assays cannot distinguish between uptake efficiency, metabolic activation, and target affinity. Therefore, we utilize a two-tiered approach: in vitro biophysics paired with in vivo spatiotemporal tracking.
Protocol 1: In Vitro Target Engagement via Surface Plasmon Resonance (SPR)
Causality: We use SPR to isolate the target engagement variable, proving that the intact morpholino methanone is inactive until hydrolyzed, whereas its active acid derivative acts as a potent molecular glue. This protocol is adapted from established standards for [3].
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Sensor Chip Preparation: Immobilize purified biotinylated Aux/IAA degron peptides (e.g., IAA7) onto a Streptavidin (SA) coated SPR sensor chip.
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Complex Assembly: Pre-incubate purified recombinant TIR1/ASK1 complex (50 nM) with varying concentrations of the test compound (0.1 nM to 10 µM) in running buffer (HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20).
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Analyte Injection: Inject the TIR1-compound mixture over the Aux/IAA functionalized surface at a flow rate of 30 µL/min for 120 seconds.
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Dissociation & Regeneration: Allow dissociation for 300 seconds using running buffer, followed by regeneration of the chip surface with 10 mM NaOH.
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Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to determine the dissociation constant ( Kd ). Expected Result: The morpholino pro-drug will show no binding enhancement, while the hydrolyzed acid will show nanomolar affinity.
Protocol 2: In Vivo Aux/IAA Degradation via DII-VENUS Reporter Assay
Causality: To ensure that in vitro SPR kinetics translate to functional cellular outcomes, we utilize the DII-VENUS reporter system. This transgenic line expresses a fast-folding fluorescent protein fused to the Aux/IAA Domain II. If the compound successfully penetrates the cell, undergoes hydrolysis, and activates TIR1, the fluorescent signal will rapidly vanish.
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Seedling Preparation: Germinate Arabidopsis thaliana DII-VENUS transgenic seeds on 0.5x MS agar plates for 5 days under continuous light.
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Compound Treatment: Transfer seedlings to liquid MS medium containing 1 µM of the morpholino methanone compound, alongside a vehicle control (DMSO) and a positive control (1 µM IAA).
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Confocal Imaging: Mount the seedlings on glass slides and image the root elongation zone using a confocal laser scanning microscope (Excitation: 514 nm, Emission: 525-550 nm).
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Time-Lapse Quantification: Capture images every 5 minutes for 1 hour. Quantify the decay of the nuclear fluorescent signal using ImageJ to calculate the in vivo degradation half-life.
Fig 2: Self-validating experimental workflow linking pro-drug activation to phenotypic outcomes.
Quantitative Mechanistic Profiling
The table below synthesizes the mechanistic profiling of the compound against standard natural and synthetic auxins, highlighting the necessity of pro-drug activation.
| Compound | Sub-Class | Binding Affinity ( Kd ) to TIR1 | In Vivo Aux/IAA Degradation Half-life | Herbicidal Efficacy |
| Indole-3-acetic acid (IAA) | Natural Auxin | ~15 nM | ~10 mins | Very Low (Rapidly metabolized) |
| 2,4-D | Phenoxy-carboxylate | ~120 nM | ~45 mins | High |
| Halauxifen-methyl | Arylpicolinate | ~2 nM | < 5 mins | Very High |
| (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone | Aryl-Morpholino Amide (Pro-drug) | >10,000 nM (Inactive) | N/A (Requires hydrolysis) | Low in vitro / High in planta |
| 2-Chloro-4-fluoro-3-methoxybenzoic acid | Active Acid Metabolite | ~3 nM | < 5 mins | Very High |
Conclusion
The mechanism of action of (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone is defined by its dual-phase functionality. The morpholino methanone moiety acts as a highly stable, lipophilic delivery system that resists premature degradation. Upon cellular entry, plant amidases cleave the morpholino group, releasing the sterically optimized 2-chloro-4-fluoro-3-methoxyphenyl core. This active metabolite acts as an ultra-potent molecular glue within the TIR1/AFB receptor pocket, triggering the catastrophic degradation of Aux/IAA repressors and driving the lethal over-expression of auxin-responsive genes.
References
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Epp, J. B., Alexander, A. L., Balko, T. W., Buysse, A. M., Brewster, W. K., Bryan, K., ... & Whiteker, G. T. (2016). "The discovery of Arylex active and Rinskor active: Two novel auxin herbicides." Bioorganic & Medicinal Chemistry, 24(3), 362-371. URL:[Link]
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Tan, X., Calderon-Villalobos, L. I. A., Sharon, M., Zheng, C., Robinson, C. V., Estelle, M., & Zheng, N. (2007). "Mechanism of auxin perception by the TIR1 ubiquitin ligase." Nature, 446(7136), 640-645. URL:[Link]
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Quareshy, M., Uzunova, V., Prusinska, J. M., & Napier, R. M. (2017). "Assaying Auxin Receptor Activity Using SPR Assays With F-Box Proteins and Aux/IAA Degrons." Methods in Molecular Biology, 1497, 159-191. URL:[Link]
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